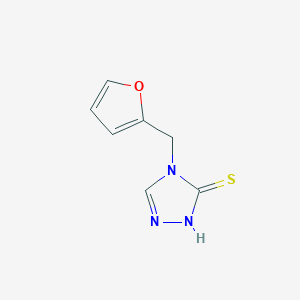

4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. The furylmethyl group is derived from furan, a heterocyclic compound containing an oxygen atom . The 1,2,4-triazole group is a type of azole, a class of five-membered nitrogen-containing heterocycles. The thiol group (-SH) is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Thiol-Thione Tautomerism and Antiparasitic Activity

A study by Süleymanoğlu et al. (2017) explored the thiol-thione tautomerism of a 1,2,4-triazole derivative, closely related to 4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol. They utilized spectroscopic methods and quantum mechanical calculations for this investigation. Moreover, the compound's in vitro antileishmanial activity was examined, indicating its potential as an antiparasitic agent (Süleymanoğlu et al., 2017).

Synthesis and Physical-Chemical Properties

Khilkovets (2021) conducted research on the synthesis of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols, including those closely related to the compound . The study involved the synthesis of these compounds and an evaluation of their physical-chemical properties, suggesting their potential use in various scientific applications (Khilkovets, 2021).

Structural and Conformational Features

Karayel and Oezbey (2008) investigated the structural and conformational features of a compound similar to this compound. They used X-ray diffraction and molecular modeling techniques to determine the geometry and conformation, which are crucial for understanding its biological activity (Karayel & Oezbey, 2008).

Synthesis and Antimicrobial Activities

Bayrak et al. (2009) synthesized several 1,2,4-triazoles and evaluated their antimicrobial activities. These compounds, including derivatives of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, demonstrate the significant potential of triazole derivatives in developing antimicrobial agents (Bayrak et al., 2009).

Synthesis and Antitumor Activity

Ovsepyan et al. (2018) synthesized a series of 1,2,4-triazole derivatives, examining their antitumor properties. This research highlights the potential application of such compounds in the field of cancer treatment (Ovsepyan et al., 2018).

Antiradical Activity

Safonov and Nosulenko (2021) investigated the antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. This research contributes to the understanding of how these compounds can be used to counteract the effects of free radicals, which are implicated in various diseases (Safonov & Nosulenko, 2021).

Corrosion Inhibition

Quraishi and Jamal (2002) studied the impact of fatty acid triazoles, including derivatives similar to this compound, on the corrosion of mild steel. They found these compounds to be effective corrosion inhibitors, demonstrating another industrial application of these substances (Quraishi & Jamal, 2002).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c12-7-9-8-5-10(7)4-6-2-1-3-11-6/h1-3,5H,4H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTNZNQDYXQGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C=NNC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534205.png)

![7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2534209.png)

![(5-Bromopyridin-3-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2534211.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride](/img/structure/B2534212.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2534214.png)

![N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2534215.png)

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2534216.png)

![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2534217.png)

![4-butoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2534218.png)